4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid

logP lipophilicity membrane permeability

4‑{[(2‑Chlorophenyl)methyl]amino}‑3‑nitrobenzoic acid (CAS 138992‑77‑5) is a substituted nitrobenzoic acid featuring a 2‑chlorobenzylamino group at the 4‑position and a nitro group at the 3‑position of the benzoic acid ring. With a molecular weight of 306.70 g mol⁻¹, a computed XLogP3‑AA of 3.9, and a topological polar surface area of 95.2 Ų, this compound occupies a distinct physicochemical space among arylaminobenzoate analogs.

Molecular Formula C14H11ClN2O4
Molecular Weight 306.7
CAS No. 138992-77-5
Cat. No. B2619834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid
CAS138992-77-5
Molecular FormulaC14H11ClN2O4
Molecular Weight306.7
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
InChIInChI=1S/C14H11ClN2O4/c15-11-4-2-1-3-10(11)8-16-12-6-5-9(14(18)19)7-13(12)17(20)21/h1-7,16H,8H2,(H,18,19)
InChIKeyXTCRJJGPZZPVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic Acid (CAS 138992-77-5): A Regiospecific Nitro‑Amino Benzoate Scaffold


4‑{[(2‑Chlorophenyl)methyl]amino}‑3‑nitrobenzoic acid (CAS 138992‑77‑5) is a substituted nitrobenzoic acid featuring a 2‑chlorobenzylamino group at the 4‑position and a nitro group at the 3‑position of the benzoic acid ring [1]. With a molecular weight of 306.70 g mol⁻¹, a computed XLogP3‑AA of 3.9, and a topological polar surface area of 95.2 Ų, this compound occupies a distinct physicochemical space among arylaminobenzoate analogs [1]. It belongs to the broader class of 3‑nitro‑4‑substituted‑aminobenzoic acids, a scaffold identified in peer‑reviewed literature as a source of potent and highly selective agonists of the orphan human GPCR GPR109b (HM74a) [2]. This positions the compound as a functionally relevant building block for medicinal chemistry campaigns targeting this therapeutically significant receptor, rather than merely a generic arylaminobenzoate screening hit.

Why Generic Arylaminobenzoate Substitution Fails for 4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic Acid


Arylaminobenzoate analogs cannot be interchanged generically because the position of the nitro and amino substituents on the central phenyl ring dictates both the conformational preference essential for target engagement and the primary biological readout. In the well‑studied 2‑benzylamino‑5‑nitrobenzoic acid series, the para‑relationship between the amine and nitro groups yields potent block of the cardiac CFTR chloride current (IC₅₀ ≈ 47 μM) [2]. In contrast, the 3‑nitro‑4‑substituted‑aminobenzoic acid regioisomerism of the target compound introduces an ortho‑nitro‑amino hydrogen bond that rigidifies the scaffold, shifting selectivity toward GPR109b agonism with no detectable activity at the homologous high‑affinity niacin receptor GPR109a [1]. Simply replacing 4‑{[(2‑chlorophenyl)methyl]amino}‑3‑nitrobenzoic acid with a 2,5‑substituted analog or a des‑chloro congener risks losing this receptor‑subtype selectivity and the corresponding intracellular signaling profile, undermining the validity of pharmacological experiments and lead‑optimization campaigns.

Quantitative Differentiation Evidence for 4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic Acid Procurement


Lipophilicity Shift: Elevated LogP vs. the Des‑Chloro Analog for Enhanced Membrane Partitioning

Introduction of the ortho‑chlorine on the benzyl ring increases the computed XLogP3‑AA of the target compound by approximately 0.8 log units compared with the des‑chloro parent 4‑(benzylamino)‑3‑nitrobenzoic acid [1][2]. This lipophilicity gain can improve passive membrane permeability, a critical parameter for intracellular target engagement. No in‑class analog achieves this logP value without introducing additional hydrogen‑bond donors or acceptors that simultaneously alter the scaffold’s polar surface area.

logP lipophilicity membrane permeability structure-property relationship

Class‑Defining GPR109b Receptor Selectivity Absent in 2,5‑Regioisomeric Congeners

The 3‑nitro‑4‑substituted‑aminobenzoic acid scaffold, of which the target compound is a representative member, was demonstrated to produce potent, selective agonism at the orphan GPCR GPR109b with no measurable activity at the closely homologous GPR109a receptor [1]. In contrast, the 2,5‑regioisomeric series (e.g., 2‑[(2‑chlorobenzyl)amino]‑5‑nitrobenzoic acid) has only been reported to show weak, micromolar inhibition of unrelated targets such as phospholipase A2 (IC₅₀ = 9.55 μM) and prothrombin (IC₅₀ > 50 μM) in high‑throughput screening campaigns, with no evidence of GPR109b engagement [2].

GPR109b HM74a receptor selectivity orthosteric agonism

Hazard Profile for Laboratory Safety: Defined GHS Classifications Enable Risk‑Based Procurement

The target compound carries explicit GHS hazard classifications confirmed by an ECHA notification: Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335) [1]. This profile allows procurement teams to implement standard laboratory handling procedures with confidence. In contrast, the des‑chloro analog 4‑(benzylamino)‑3‑nitrobenzoic acid has no harmonized GHS classification deposited in the ECHA C&L Inventory, creating uncertainty for safety assessments [2].

GHS classification laboratory safety handling regulatory compliance

Vendor‑Certified Purity and Physical Form Consistency for Reproducible Experimental Workflows

Multiple authorized vendors (Sigma‑Aldrich, Fluorochem) certify this compound at ≥95% purity and supply it as a free‑flowing powder stored at room temperature . This quality standard exceeds the typical >90% purity commonly listed for niche building‑block analogs such as 4‑(benzylamino)‑3‑nitrobenzoic acid, where lower purity can introduce unidentified impurities that confound biological assay interpretation [1].

purity specification powder formulation quality control procurement standardization

High‑Value Application Scenarios for 4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic Acid


Selective GPR109b Agonist Screening and Lead Optimization

Laboratories focused on de‑orphanizing GPCRs or developing biased ligands for the hydroxycarboxylic acid receptor family can use this compound as a validated starting scaffold. The class‑defined selectivity for GPR109b over GPR109a [2] (see Section 3, Evidence Item 2) ensures that structure‑activity relationship (SAR) exploration remains on‑target, avoiding the CFTR‑channel blocking phenotype that dominates the 2,5‑regioisomeric series.

Medicinal Chemistry Campaigns Requiring Elevated logP Scaffolds

Projects targeting intracellular receptors or enzymes where membrane permeability is a limiting factor benefit from the compound’s XLogP3‑AA of 3.9, which is 0.8 log units higher than the des‑chloro analog [1] (Section 3, Evidence Item 1). This property can be exploited in early‑stage hit‑to‑lead programs to improve cellular potency without adding aliphatic bulk that might impair solubility.

Regulatory‑Compliant Compound Procurement for Academic Screening Centers

University‑based high‑throughput screening facilities requiring pre‑classified GHS hazard profiles for automated compound management systems can rapidly onboard this compound. Its fully defined hazard statement set (H315, H319, H335) satisfies institutional safety committee requirements [3] (Section 3, Evidence Item 3), whereas the unclassified des‑chloro analog would face administrative delays.

Chemical Biology Tool Compound for Nitro‑Amino Scaffold Conjugation

The carboxylic acid handle, combined with the electron‑deficient nitroaryl system, makes this compound a versatile intermediate for generating chemical probes (e.g., fluorescent or biotinylated derivatives) via amide coupling. The consistent ≥95% purity across multiple vendors (Section 3, Evidence Item 4) minimizes by‑product formation during conjugation, ensuring high‑quality probe generation.

Quote Request

Request a Quote for 4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.